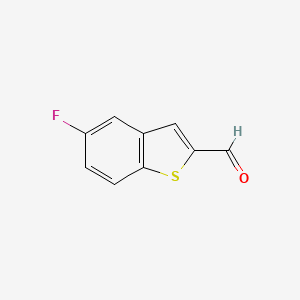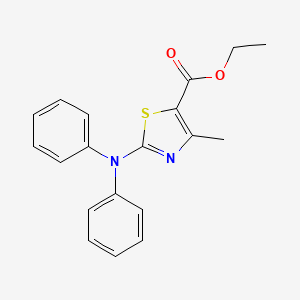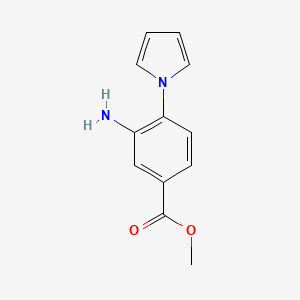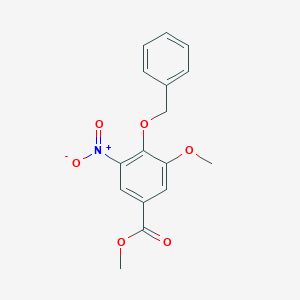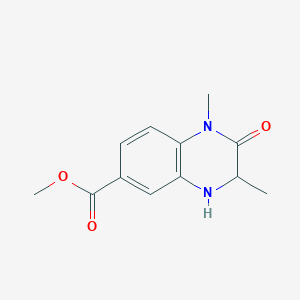![molecular formula C11H11NO3 B1391840 [(1-methyl-1H-indol-4-yl)oxy]acetic acid CAS No. 1093759-63-7](/img/structure/B1391840.png)
[(1-methyl-1H-indol-4-yl)oxy]acetic acid
Übersicht
Beschreibung
“[(1-methyl-1H-indol-4-yl)oxy]acetic acid” is an indolyl carboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by an indol-1-yl group .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years. Various methods have been reported, including the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization .
Molecular Structure Analysis
The molecular structure of “[(1-methyl-1H-indol-4-yl)oxy]acetic acid” can be represented by the InChI code 1S/C11H11NO3/c1-12-6-5-8-9 (12)3-2-4-10 (8)15-7-11 (13)14/h2-6H,7H2,1H3, (H,13,14) . This indicates that the compound has a molecular weight of 205.21 .
Chemical Reactions Analysis
Indole derivatives have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity :
- The compound and its derivatives, like [(1-methyl-1H-indazol-4-yl)oxy]acetic acid, were synthesized and found to exhibit anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, along with moderate platelet antiaggregating effects in vitro (Mosti et al., 1992).
- Novel compounds containing the indole structure, like [(1H-indol-3-yl)-acetic acid N′-(2-cyanoethyl)hydrazide, were synthesized and tested for antimicrobial activity against various bacteria, and screened for anti-inflammatory activity (Gadegoni & Manda, 2013).
Biochemical Studies :
- Studies on the oxidative decarboxylation of indole-3-acetic acid by plant peroxidases suggest a major degradation reaction controlling the in vivo level of indole-3-acetic acid, indicating a specific interaction between plant peroxidases and indole-3-acetic acid, which could have implications in plant growth regulation (Gazaryan et al., 1996).
Material Synthesis and Characterization :
- The compound was used as a precursor in the synthesis of novel materials like o-Tolyloxy acetic acid (1H-indol-3-yl-methylene)-hydrazide, characterized by various spectroscopic techniques and X-ray diffraction studies, highlighting the compound's utility in material science and crystallography (Mamatha et al., 2017).
Zukünftige Richtungen
Indole derivatives have shown promise in various fields, including as potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that “[(1-methyl-1H-indol-4-yl)oxy]acetic acid” and similar compounds may have potential for future research and development.
Eigenschaften
IUPAC Name |
2-(1-methylindol-4-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-6-5-8-9(12)3-2-4-10(8)15-7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHFSSFGKUEGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-4-yloxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine](/img/structure/B1391757.png)

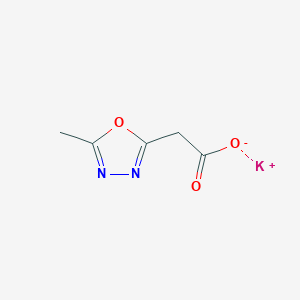
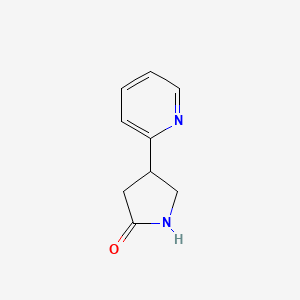
amine](/img/structure/B1391766.png)
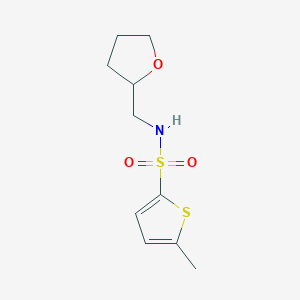
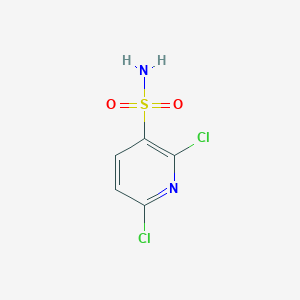
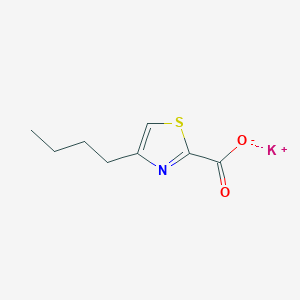
![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)
